5-Formyl-2-methoxyphenyl 3-chlorobenzoate
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Overview
Description
5-Formyl-2-methoxyphenyl 3-chlorobenzoate: is an organic compound that combines a formyl group, a methoxy group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-methoxyphenyl 3-chlorobenzoate typically involves the esterification of 5-formyl-2-methoxyphenol with 3-chlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 5-Formyl-2-methoxyphenyl 3-chlorobenzoate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 5-Formyl-2-methoxyphenyl 3-chlorobenzoic acid.
Reduction: 5-Hydroxymethyl-2-methoxyphenyl 3-chlorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Formyl-2-methoxyphenyl 3-chlorobenzoate is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving formyl and methoxy groups.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Formyl-2-methoxyphenyl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
5-Formyl-2-methoxyphenylboronic acid: This compound shares the formyl and methoxy groups but has a boronic acid moiety instead of a chlorobenzoate group.
5-Bromo-4-formyl-2-methoxyphenyl acetate: This compound has a bromo group and an acetate ester instead of a chlorobenzoate group.
Uniqueness: 5-Formyl-2-methoxyphenyl 3-chlorobenzoate is unique due to the presence of both a formyl group and a chlorobenzoate moiety, which can participate in a variety of chemical reactions and interactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) 3-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-13-6-5-10(9-17)7-14(13)20-15(18)11-3-2-4-12(16)8-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXSDQOZKRMJBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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